3,3,4-Trichlorotetrahydrothiophene 1,1-Dioxide: A Critical Synthon in Sulfur Heterocycle Engineering
3,3,4-Trichlorotetrahydrothiophene 1,1-Dioxide: A Critical Synthon in Sulfur Heterocycle Engineering
Executive Summary
3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide (CAS 42829-14-1), often referred to as 3,3,4-trichlorosulfolane , represents a pivotal intermediate in the functionalization of sulfolane.[1] It serves as a "gateway" molecule in the oxidative chlorination cascade, bridging the gap between stable industrial solvents (sulfolane) and highly reactive synthons like 3,4-dichlorothiophene 1,1-dioxide .
For researchers in drug discovery and materials science, this molecule is not merely a byproduct but a programmable scaffold. Its unique gem-dichloro/vic-dichloro architecture allows for selective dehydrochlorination, granting access to electron-deficient dienes and dienophiles essential for constructing polycyclic pharmaceutical cores and conducting polymer backbones.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
While often handled as a transient intermediate in crude chlorination mixtures, the isolated compound possesses distinct characteristics. It is structurally defined by a sulfolane ring bearing three chlorine atoms: two at the C3 position (geminal) and one at the C4 position (vicinal), or distributed as 3,3,4-trichloro.
Table 1: Technical Specifications
| Property | Data |
| IUPAC Name | 3,3,4-Trichlorothiolane 1,1-dioxide |
| Common Name | 3,3,4-Trichlorosulfolane |
| CAS Number | 42829-14-1 |
| Molecular Formula | C₄H₅Cl₃O₂S |
| Molecular Weight | 223.50 g/mol |
| Physical State | Waxy solid or viscous liquid (purity dependent) |
| Solubility | Soluble in polar aprotic solvents (DMSO, DMF, Sulfolane); limited water solubility.[1][2][3][4] |
| Stability | Thermally stable <150°C; undergoes HCl elimination in basic conditions. |
Technical Note: The stereochemistry at C4 creates enantiomeric pairs, but the molecule is typically synthesized and used as a racemate. The presence of the gem-dichloro moiety at C3 significantly increases the acidity of the adjacent protons, facilitating base-promoted elimination.
Synthesis & Production Protocols
The production of 3,3,4-trichlorotetrahydrothiophene 1,1-dioxide is achieved through the free-radical chlorination of sulfolane . This process is sequential, where chlorine gas (
The Chlorination Cascade
The reaction does not stop neatly at the trichloro stage; it is a kinetic competition. Control of stoichiometry and temperature is vital to maximize the yield of the 3,3,4-isomer over the 3,4-dichloro or 3,3,4,4-tetrachloro derivatives.
Key Reaction Parameters:
-
Reagent: Sulfolane (Tetrahydrothiophene 1,1-dioxide).
-
Chlorinating Agent:
gas (bubbled). -
Initiator: UV Light (Hg lamp) or Azobisisobutyronitrile (AIBN).
-
Temperature: 60–80°C (Controlled to prevent thermal degradation).
Visualization: The Chlorination Pathway
The following diagram illustrates the stepwise chlorination mechanism, highlighting 3,3,4-trichlorosulfolane as the penultimate precursor to the fully chlorinated tetrachloro-derivative.
Figure 1: Stepwise free-radical chlorination of sulfolane.[3] The 3,3,4-trichloro derivative is formed prior to the exhaustive 3,3,4,4-tetrachloro product.
Reactivity Profile: The "Switch" Mechanism
The utility of 3,3,4-trichlorotetrahydrothiophene 1,1-dioxide lies in its divergent reactivity. It acts as a chemical "switch": depending on the reagents used (Base vs. Heat), it can yield stable unsaturated sulfones or extrude
Base-Promoted Dehydrochlorination
Treatment with weak bases (e.g., Pyridine,
-
Primary Product: 3,4-Dichlorothiophene 1,1-dioxide .[2][5][6]
-
Mechanism: E2 elimination. The acidity of the protons adjacent to the sulfone group and the chlorine atoms facilitates this transformation.
-
Significance: The resulting thiophene dioxide is a potent dienophile used in Diels-Alder reactions to synthesize bicyclic compounds.
Cheletropic Elimination (SO2 Extrusion)
Upon heating (typically >150°C) or during specific rearrangement conditions, the sulfone bridge can be extruded as
-
Product: Polychlorinated butadienes or thiophenes (if aromatization occurs).
-
Application: Synthesis of conducting polymer precursors (e.g., 3,4-dichlorothiophene).[6]
Visualization: Divergent Reaction Pathways
Figure 2: Divergent reactivity of 3,3,4-trichlorosulfolane.[1][7][2][5][8] Pathway A yields the reactive dienophile; Pathway B leads to the stable aromatic thiophene.
Applications in Research & Industry
Precursor for Conducting Polymers
The derivative 3,4-dichlorothiophene (EDOT precursor analog) is synthesized via the reduction/elimination of 3,3,4-trichlorosulfolane.
-
Why it matters: Poly(3,4-dichlorothiophene) and its derivatives are studied for their oxidative stability and bandgap properties in organic electronics.
Agrochemicals (Nematocides)
Historically, chlorinated sulfolane derivatives (like "DAC 649") have been investigated for nematocidal activity. The 3,3,4-trichloro derivative serves as an active intermediate in the synthesis of these bioactive sulfones.
-
Mechanism of Action: The reactive vinyl sulfone moiety (generated in situ or present in the final product) acts as a Michael acceptor, alkylating essential enzymes in target pests.
Diels-Alder Scaffolding
The 3,4-dichlorothiophene 1,1-dioxide generated from this molecule is a "super-dienophile."
-
Use Case: It reacts with dienes (e.g., furan, anthracene) to form bicyclic structures that are otherwise difficult to access.
-
Advantage: The
bridge can be ejected later (cheletropic elimination) to aromatize the ring, providing a clean route to substituted benzenes or phthalates.
Safety & Handling Protocols
Warning: 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide is a potent alkylating agent precursor and skin irritant.
-
Personal Protective Equipment (PPE): Nitrile gloves (double-gloved recommended), lab coat, and chemical splash goggles.
-
Inhalation Hazard: Handle strictly within a fume hood. Thermal decomposition releases
and gases. -
Skin Contact: Wash immediately with polyethylene glycol (PEG 400) followed by soap and water. The lipophilic nature allows rapid dermal absorption.
-
Storage: Store in a cool, dry place under inert gas (
). Avoid contact with strong bases unless intended for reaction, as exothermic elimination may occur.
References
-
Bluestone, H., Bimber, R., Berkey, R., & Mandel, Z. (1961).[4] Chlorinated Derivatives of Butadiene Sulfone and Diels-Alder Reactions of 3,4-Dichlorothiophene 1,1-Dioxide. Journal of Organic Chemistry. Link
-
Raasch, M. S. (1980).[4] Annulations with Tetrachlorothiophene 1,1-Dioxide. Journal of Organic Chemistry. Link
-
National Institute of Standards and Technology (NIST). Thiophene, 3,4-dichlorotetrahydro-, 1,1-dioxide (Related Structure Data). NIST Chemistry WebBook. Link
-
PubChem. 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide (Compound Summary). National Library of Medicine. Link
-
Global Speciality Chemicals. Sulfolane and its Halogenated Derivatives. Technical Data Sheet. Link
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